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Compound of Interest

Compound Name: Methyl 6-amino-3-bromopicolinate

Cat. No.: B070948 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 6-amino-3-bromopicolinate is a strategically substituted pyridine derivative that

serves as a highly versatile building block in medicinal chemistry, drug discovery, and

agrochemical research. Its unique arrangement of functional groups—a nucleophilic amino

group, a synthetically tractable bromine atom, and a readily modifiable methyl ester—offers

multiple avenues for chemical elaboration, enabling the construction of diverse molecular

libraries for biological screening. This guide explores the potential research applications of this

compound, providing insights into its synthetic utility, hypothetical biological data for its

derivatives, detailed experimental protocols, and visualizations of relevant chemical and

biological pathways.

Core Molecular Features and Synthetic Potential
Methyl 6-amino-3-bromopicolinate (CAS No. 178876-83-0) possesses a molecular formula

of C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol . The intrinsic reactivity of its functional

groups makes it an ideal starting material for the synthesis of more complex molecules.

The Bromine Atom: The bromine at the 3-position of the pyridine ring is amenable to a wide

range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and

Sonogashira couplings. This allows for the introduction of various aryl, heteroaryl, or alkyl

substituents, significantly expanding the chemical space accessible from this scaffold.
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The Amino Group: The 6-amino group can act as a nucleophile or a point for further

functionalization. It can be acylated to form amides, derivatized into ureas or thioureas, or

used in condensation reactions.

The Methyl Picolinate Moiety: The methyl ester at the 2-position can be hydrolyzed to the

corresponding carboxylic acid, which can then be coupled with a diverse range of amines to

generate a library of amides. This picolinamide motif is prevalent in many biologically active

molecules.

Potential Research Applications
The structural motifs accessible from Methyl 6-amino-3-bromopicolinate are featured in a

variety of bioactive compounds, suggesting its utility in several research domains.

Kinase Inhibitors for Oncology
The picolinamide scaffold is a key feature in a number of kinase inhibitors. Vascular Endothelial

Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of

new blood vessels, which is a hallmark of cancer. Inhibition of the VEGFR-2 signaling pathway

is a validated strategy in cancer therapy. Derivatives of Methyl 6-amino-3-bromopicolinate
could be synthesized and evaluated as potential VEGFR-2 inhibitors.

Hypothetical Biological Data for Picolinamide Derivatives

The following table presents hypothetical in vitro biological data for a series of compounds

derived from Methyl 6-amino-3-bromopicolinate, targeting the VEGFR-2 kinase and the A549

lung cancer cell line. This data is illustrative and based on published activities for structurally

related picolinamide-based inhibitors.[1][2]
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Compound ID
R¹ Group (at 3-
position)

R² Group
(amide at 2-
position)

VEGFR-2 IC₅₀
(nM)

A549 Cell
Viability IC₅₀
(µM)

M6A3B-001 Phenyl 4-Fluoroaniline 150 15.2

M6A3B-002 4-Methoxyphenyl 4-Fluoroaniline 95 10.8

M6A3B-003 2-Thienyl 4-Fluoroaniline 210 22.5

M6A3B-004 Phenyl 3-Chloroaniline 180 18.1

M6A3B-005 Phenyl
Cyclopropylamin

e
350 >50

Sorafenib (Ref.) - - 180 19.3
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Antimicrobial Agents
Aminopyridine and picolinate derivatives have been investigated for their antimicrobial

properties. For instance, chloropicolinate amides have been synthesized and tested as novel

inhibitors for Mycobacterium tuberculosis. The structural features of Methyl 6-amino-3-
bromopicolinate make it an excellent starting point for the development of novel anti-

tubercular or broad-spectrum antibacterial agents.

Agrochemicals
The pyridine ring is a common motif in many herbicides and insecticides. The ability to

functionalize Methyl 6-amino-3-bromopicolinate at multiple positions allows for the fine-

tuning of its physicochemical properties to enhance efficacy and selectivity for specific

agricultural applications.
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Detailed Experimental Protocols
The following are representative protocols for key synthetic transformations of Methyl 6-
amino-3-bromopicolinate, based on established methodologies for similar substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the 3-

position of the pyridine ring.

Materials:

Methyl 6-amino-3-bromopicolinate

Arylboronic acid (1.2 equivalents)

Pd(PPh₃)₄ (0.05 equivalents)

Potassium carbonate (2.0 equivalents)

Toluene, Ethanol, and Water (4:1:1 mixture)

Nitrogen or Argon gas supply

Standard glassware for inert atmosphere reactions

Procedure:

To a round-bottom flask, add Methyl 6-amino-3-bromopicolinate, the arylboronic acid, and

potassium carbonate.

Evacuate and backfill the flask with nitrogen or argon three times.

Add the degassed solvent mixture (Toluene:Ethanol:Water) to the flask.

Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction

progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the desired Methyl

6-amino-3-arylpicolinate.

Protocol 2: Amide Synthesis from the Picolinate Ester
This two-step protocol involves the hydrolysis of the methyl ester followed by amide coupling.

Step A: Ester Hydrolysis

Materials:

Methyl 6-amino-3-arylpicolinate (from Protocol 1)

Lithium hydroxide (LiOH) (2.0 equivalents)

Tetrahydrofuran (THF) and Water (3:1 mixture)

1M Hydrochloric acid (HCl)

Procedure:

Dissolve the picolinate ester in the THF/water mixture in a round-bottom flask.

Add lithium hydroxide and stir the mixture at room temperature for 4-8 hours.

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Remove the THF under reduced pressure.

Acidify the remaining aqueous solution to pH 3-4 with 1M HCl, which should precipitate the

carboxylic acid.
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Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield

the 6-amino-3-arylpicolinic acid.

Step B: Amide Coupling

Materials:

6-Amino-3-arylpicolinic acid (from Step A)

Desired primary or secondary amine (1.1 equivalents)

HATU (1.2 equivalents)

N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask under a nitrogen

atmosphere.

Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.

Add the amine to the reaction mixture and continue to stir at room temperature for 8-16

hours.

Monitor the reaction by TLC or LC-MS.

Once complete, pour the reaction mixture into water and extract with ethyl acetate.

Wash the combined organic layers with saturated sodium bicarbonate solution and brine,

then dry over anhydrous sodium sulfate.

Filter and concentrate the solution under reduced pressure.

Purify the crude product by column chromatography or recrystallization to obtain the final

picolinamide derivative.
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Conclusion
Methyl 6-amino-3-bromopicolinate represents a valuable and versatile starting material for

the synthesis of novel compounds with potential applications in human health and agriculture.

Its strategic functionalization allows for the application of modern synthetic methodologies to

create diverse libraries of molecules for biological screening. The exploration of its derivatives

as kinase inhibitors, antimicrobial agents, and agrochemicals provides fertile ground for future

research and development endeavors. The protocols and conceptual frameworks presented in

this guide are intended to serve as a foundation for researchers to unlock the full potential of

this promising chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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